molecular formula C13H6N2O6 B14033296 3,6-Dinitro-9h-xanthen-9-one

3,6-Dinitro-9h-xanthen-9-one

Cat. No.: B14033296
M. Wt: 286.20 g/mol
InChI Key: QUALGORZWZEQSZ-UHFFFAOYSA-N
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Description

3,6-Dinitro-9h-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound is characterized by the presence of nitro groups at the 3 and 6 positions on the xanthone scaffold. Xanthones, including this compound, are known for their yellow color and have been extensively studied for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dinitro-9h-xanthen-9-one typically involves the nitration of xanthone derivatives. One common method is the nitration of 3,6-dihydroxyxanthone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dinitro-9h-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3,6-Diamino-9h-xanthen-9-one.

    Substitution: Various substituted xanthone derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of xanthone.

Scientific Research Applications

3,6-Dinitro-9h-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dinitro-9h-xanthen-9-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can be harnessed for therapeutic purposes, such as targeting cancer cells. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to participate in redox reactions, making it a valuable tool in oxidative stress studies and potential therapeutic applications .

Properties

Molecular Formula

C13H6N2O6

Molecular Weight

286.20 g/mol

IUPAC Name

3,6-dinitroxanthen-9-one

InChI

InChI=1S/C13H6N2O6/c16-13-9-3-1-7(14(17)18)5-11(9)21-12-6-8(15(19)20)2-4-10(12)13/h1-6H

InChI Key

QUALGORZWZEQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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